molecular formula C16H7F6NO2 B8318169 N-(3,5-Bis-trifluoromethylphenyl)-phthalimide

N-(3,5-Bis-trifluoromethylphenyl)-phthalimide

Cat. No. B8318169
M. Wt: 359.22 g/mol
InChI Key: LLMUUPJDXKZFBK-UHFFFAOYSA-N
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Patent
US04657955

Procedure details

800 ml of glacial acetic acid are initially introduced into a three-necked flask provided with a thermometer, stirrer and water separator, and are warmed to 55° C. A mixture of 44.4 g (0.3 mol) of phthalic anhydride and 68.7 g (0.3 mol) of distilled 3,5-bis-trifluoromethylaniline is then added and the components are stirred vigorously. On warming to 108° C., a clear solution is obtained. This is kept under reflux at 117° C. for 21/2 hours and is then cooled. 100 ml of cyclohexane are added to the reaction mixture and the mixture is kept under reflux at 93° C. for 5 hours, during which the water of reaction can be removed in the water separator.
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step Two
Quantity
68.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[C:5]1(=[O:15])[O:10][C:8](=O)[C:7]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:6]12.[F:16][C:17]([F:30])([F:29])[C:18]1[CH:19]=[C:20]([CH:22]=[C:23]([C:25]([F:28])([F:27])[F:26])[CH:24]=1)[NH2:21]>O.C1CCCCC1>[F:16][C:17]([F:29])([F:30])[C:18]1[CH:19]=[C:20]([N:21]2[C:5](=[O:15])[C:6]3=[CH:14][CH:13]=[CH:12][CH:11]=[C:7]3[C:8]2=[O:10])[CH:22]=[C:23]([C:25]([F:26])([F:28])[F:27])[CH:24]=1

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
44.4 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
68.7 g
Type
reactant
Smiles
FC(C=1C=C(N)C=C(C1)C(F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the components are stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added
TEMPERATURE
Type
TEMPERATURE
Details
On warming to 108° C.
CUSTOM
Type
CUSTOM
Details
a clear solution is obtained
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 117° C. for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 93° C. for 5 hours, during which
Duration
5 h
CUSTOM
Type
CUSTOM
Details
can be removed in the water separator

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)N1C(C=2C(C1=O)=CC=CC2)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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